molecular formula C11H15NO2 B1378443 N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1394042-49-9

N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No.: B1378443
CAS No.: 1394042-49-9
M. Wt: 193.24 g/mol
InChI Key: XKGRWFMQDBHYOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves the following steps:

    Formation of the Benzoxepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, sulfonates, polar aprotic solvents.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups facilitate binding to active sites, modulating biological pathways and eliciting desired effects. The compound’s ability to cross biological membranes enhances its efficacy in various applications .

Comparison with Similar Compounds

Comparison: N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine stands out due to its unique combination of methoxy and amine groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and versatility in synthetic applications .

Properties

IUPAC Name

N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-12-10-6-4-8-14-11-7-3-2-5-9(10)11/h2-3,5,7,10,12H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGRWFMQDBHYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC1CCCOC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Reactant of Route 2
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Reactant of Route 3
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Reactant of Route 4
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Reactant of Route 5
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Reactant of Route 6
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

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